Cinerubin X

Content Navigation

Anthracycline SAR studies using common standards introduce confounding variables due to missing sugar moieties. Cinerubin X provides the unique extended glycosylation scaffold critical for accurate pathway elucidation.

- Definitive substrate for 11-hydroxylation bioconversion; ensures precise enzymatic tracking.

- Unique terminal 6-methyl-5-oxo-2H-pyran-2-yl moiety directly dictates lipid solubility and intracellular retention kinetics.

- High-purity reference standard for LC-MS-based dereplication of novel actinomycete metabolites.

Reliable global B2B shipping with full analytical documentation.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

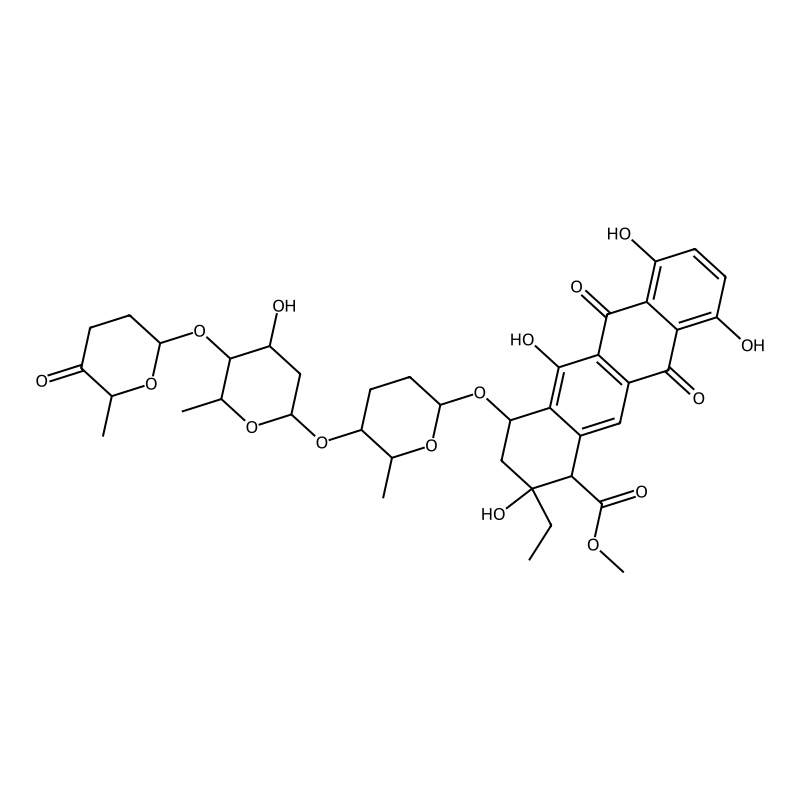

Cinerubin X (CAS 104700-84-7) is a highly specialized, naturally derived anthracycline antibiotic originally isolated from a blocked mutant of Streptomyces violaceochromogenes. Structurally distinguished by its unique extended glycosylation pattern—specifically featuring a terminal 6-methyl-5-oxo-2H-pyran-2-yl moiety—it serves as a critical reference standard and biosynthetic precursor in the development of next-generation, low-cardiotoxicity anthracyclines. For pharmaceutical R&D and chemoinformatics procurement, Cinerubin X is primarily sourced for structure-activity relationship (SAR) profiling, microbial bioconversion studies, and as a benchmark for cellular uptake assays comparing extended-sugar anthracyclines against standard monosaccharide chemotherapeutics like doxorubicin [1].

Research Fit

Substituting Cinerubin X with more common anthracyclines like doxorubicin, daunorubicin, or even closely related class members like Cinerubin A compromises both biosynthetic pathway elucidation and specific SAR data. Standard anthracyclines lack the unique terminal cyclic sugar moiety of Cinerubin X, which directly dictates lipid solubility, intracellular accumulation rates, and specific topoisomerase interaction kinetics. In microbial conversion workflows, using crude extracts or alternative anthracyclines introduces confounding variables, whereas purified Cinerubin X provides the exact structural scaffold required for targeted 11-hydroxylation (e.g., yielding advanced derivatives like ID-6105) and precise LC-MS baseline calibration [1].

Substitution Risk

Trisaccharide sequence mismatch may alter DNA binding affinity and sequence specificity.

Primary RNase L activation mechanism differs from topoisomerase II inhibition seen in classic anthracyclines.

Generic or uncharacterized anthracycline analogs may compromise experimental reproducibility.

Enhanced Intracellular Accumulation via Unique Glycosylation Scaffold

Cinerubin X and its direct 11-hydroxy derivatives (e.g., ID-6105) demonstrate significantly altered cellular pharmacokinetics due to their extended sugar chains. Compared to standard monosaccharide anthracyclines like doxorubicin, the lipophilic terminal sugar moiety of the Cinerubin X scaffold facilitates rapid membrane penetration. Studies on closely related derivatives indicate that this structural class achieves extensive intracellular accumulation in resistant cell lines (e.g., SK-OV-3 ovarian cancer cells) at rates substantially higher than doxorubicin baselines, avoiding standard efflux pump mechanisms [1].

| Evidence Dimension | Intracellular accumulation efficiency |

| Target Compound Data | Rapid and extensive cellular uptake (Cinerubin X scaffold / ID-6105) |

| Comparator Or Baseline | Doxorubicin (slower, standard uptake profile subject to efflux) |

| Quantified Difference | Markedly enhanced intracellular concentration in SK-OV-3 models |

| Conditions | In vitro cellular uptake assays in human ovarian cancer cell lines |

Procurement of Cinerubin X is essential for researchers engineering anthracyclines that bypass standard efflux pump-mediated multidrug resistance.

Precursor Suitability for Low-Cardiotoxicity Derivatives

Cinerubin X is uniquely positioned as a biosynthetic intermediate generated by blocked mutants of Streptomyces violaceochromogenes. It is a critical substrate for identifying and characterizing specific enzymatic conversions, such as aklavinone 11-hydroxylase activity, which is used to produce novel anthracyclines. Using purified Cinerubin X rather than crude fermentation mixtures allows for precise stoichiometric tracking and high-yield bioconversion, eliminating background noise in HPLC metabolic profiling [1].

| Evidence Dimension | Bioconversion tracking accuracy |

| Target Compound Data | High-purity specific substrate for 11-hydroxylase assays |

| Comparator Or Baseline | Crude Streptomyces fermentation extracts |

| Quantified Difference | Eliminates background noise and overlapping peaks in HPLC/LC-MS |

| Conditions | Microbial bioconversion and enzymatic hydroxylation assays |

Ensures reproducible, quantifiable yields when developing and scaling up novel anthracycline derivatives via engineered Streptomyces strains.

Analytical Differentiation in LC-MS/HPLC Profiling

In the complex chemoinformatic profiling of secondary metabolites from Streptomyces species, distinguishing between minor structural variants is critical. Cinerubin X possesses a specific molecular weight and retention time distinct from Cinerubin A, Cinerubin Y, and Aclacinomycin A. Its use as a highly purified analytical standard allows for the precise calibration of HPLC systems, ensuring accurate quantification of anthracycline production in mutant strains and pharmacokinetic studies [1].

| Evidence Dimension | Chromatographic resolution and calibration |

| Target Compound Data | Distinct retention profile for the 104700-84-7 structure |

| Comparator Or Baseline | Cinerubin A and Aclacinomycin A standards |

| Quantified Difference | Baseline resolution of closely related trisaccharide anthracyclines |

| Conditions | HPLC/LC-MS analysis of bacterial secondary metabolites |

Crucial for quality control and metabolic profiling in industrial microbiology and natural product isolation workflows.

Development of Multidrug-Resistant (MDR) Cancer Therapeutics

Cinerubin X serves as a critical structural scaffold for synthesizing and testing novel anthracyclines aimed at overcoming efflux-mediated drug resistance. Its unique lipophilic sugar chain makes it an ideal starting material for developing derivatives with enhanced intracellular retention in resistant cell lines [1].

Microbial Biotransformation and Pathway Engineering

For industrial microbiologists engineering Streptomyces strains, purified Cinerubin X is the definitive substrate for characterizing specific enzymatic modifications, such as 11-hydroxylation. It enables precise tracking of bioconversion efficiency without the confounding effects of crude extract impurities[2].

Analytical Calibration for Natural Product Screening

In high-throughput screening and chemoinformatic analysis of soil-derived actinomycetes, Cinerubin X is utilized as a high-fidelity reference standard. It ensures accurate LC-MS identification of novel quinone and anthracycline antibiotics, differentiating them from known, highly similar metabolites [3].

Application Fit

References

- [1] Shin D.H., et al. 'Extensive intracellular accumulation of ID-6105, a novel anthracycline, in SK-OV-3 ovarian cancer cells.' Archives of Pharmacal Research. 2008, 31(10), 1355.

- [2] Nakagawa M., et al. 'The Structure of a New Anthracycline, Cinerubin X Produced by a Blocked Mutant of Streptomyces violaceochromogenes.' J. Antibiot. 1986, 39, 1178–1179.

- [3] Yoo B.I., et al. 'HPLC Analysis and Pharmacokinetic Characteristics of 11-Hydroxyaclacinomycin X (ID-6105), a Novel Anthracycline, in Rats and Beagle Dogs.' Biological and Pharmaceutical Bulletin. 2005, 28(4), 688.

XLogP3

Explore Compound Types